Comprehensive Physicochemical Profiling and Synthetic Methodology of Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate
Comprehensive Physicochemical Profiling and Synthetic Methodology of Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound CAS: 117652-36-5
Executive Summary
Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate is a highly versatile, bifunctional tertiary amine building block utilized extensively in the synthesis of complex nitrogenous heterocycles and active pharmaceutical ingredients (APIs). Characterized by its orthogonally reactive functional groups—an ester, a nitrile, and an electron-rich aromatic ring—this compound serves as a critical intermediate for cyclization reactions, including the synthesis of 1,4-diazepanes, piperazines, and functionalized quinoxalines. This whitepaper provides an in-depth analysis of its physicochemical properties, structural reactivity, and a field-proven, self-validating synthetic workflow.
Physicochemical Profiling & Quantitative Data
Understanding the physical and electronic properties of this intermediate is crucial for optimizing downstream reactions, particularly cyclizations that require precise control over the tertiary amine's basicity. The 4-methoxyphenyl (p-anisyl) moiety acts as a strong electron-donating group (+M effect), which partially offsets the electron-withdrawing nature of the ester and nitrile groups, thereby modulating the nucleophilicity of the central nitrogen [1].
Table 1: Physicochemical and Structural Properties
| Property | Value / Description |
| Chemical Name | Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate |
| CAS Registry Number | 117652-36-5 |
| Molecular Formula | C₁₄H₁₈N₂O₃ |
| Molecular Weight | 262.30 g/mol |
| SMILES String | O=C(OCC)CN(CCC#N)C1=CC=C(OC)C=C1 |
| Topological Polar Surface Area (TPSA) | ~62.3 Ų |
| Rotatable Bonds | 8 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
| Predicted State at Standard Temp/Pressure | Viscous oil to low-melting solid |
| Solubility Profile | Soluble in DMF, DMSO, EtOAc, DCM; Insoluble in H₂O |
Structural Reactivity & Mechanistic Nodes
The synthetic utility of Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate lies in its specific combination of functional handles. Designing a synthetic route around this molecule requires an understanding of how each node reacts under orthogonal conditions.
Fig 1: Structural decomposition and functional group reactivity profiles.
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The Nitrile Node: Can be selectively reduced to a primary amine (e.g., via Raney Nickel/H₂ or Borane) to trigger spontaneous intramolecular amidation with the ethyl ester, forming a piperazin-2-one core.
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The Ester Node: Susceptible to saponification to yield the free carboxylic acid, or direct Dieckmann-type condensations if an adjacent enolizable carbon is activated.
Synthetic Methodology: Causality & Protocols
The synthesis of this tertiary amine requires a highly controlled, step-wise approach. A common pitfall in synthesizing highly substituted anilines is over-alkylation or competitive side reactions.
Causality in Route Design: We employ a sequential two-step process: an initial aza-Michael addition followed by an N-alkylation. Why this order? Primary aromatic amines (like p-anisidine) are moderate nucleophiles capable of conjugate addition to highly activated alkenes (acrylonitrile). If the N-alkylation with ethyl bromoacetate were performed first, the resulting secondary amine would be excessively sterically hindered, drastically reducing its efficiency in a subsequent Michael addition.
Fig 2: Two-step synthetic workflow via sequential aza-Michael addition and N-alkylation.
Step 1: Aza-Michael Conjugate Addition
Anilines are generally poor nucleophiles for unactivated Michael acceptors. However, acrylonitrile is a strong electrophile. The reaction is greatly accelerated by utilizing highly polar, hydrogen-bond donating solvents like Hexafluoroisopropanol (HFIP) or Lewis acid catalysis, which activates the nitrile group and stabilizes the transition state [2].
Step-by-Step Protocol:
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Reagent Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 4-methoxyaniline (1.0 equiv, 10 mmol) in a suitable activating solvent (e.g., HFIP, 10 mL).
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Addition: Add acrylonitrile (1.5 equiv, 15 mmol) dropwise at room temperature.
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Reaction: Stir the mixture at 50 °C for 12–16 hours.
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Self-Validation (TLC): Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The primary amine (starting material) will consume, yielding a new, lower-Rf spot (secondary amine). Stain with Ninhydrin to confirm the presence of the secondary amine intermediate.
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Workup: Concentrate the mixture in vacuo to remove the volatile solvent and excess acrylonitrile. Purify the crude 3-((4-methoxyphenyl)amino)propanenitrile via flash column chromatography (silica gel) if necessary, though crude purity is often >90% and sufficient for Step 2.
Step 2: Chemoselective N-Alkylation
The resulting secondary amine is sterically hindered. Alkylation with ethyl bromoacetate requires a base that can efficiently scavenge the generated HBr without causing the hydrolysis of the ester or promoting unwanted side reactions. Cesium carbonate (Cs₂CO₃) in anhydrous N,N-Dimethylformamide (DMF) is the gold standard here due to the "cesium effect," which enhances the solubility and reactivity of the nucleophile while suppressing dialkylation pathways [3].
Step-by-Step Protocol:
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Reagent Preparation: Dissolve the intermediate 3-((4-methoxyphenyl)amino)propanenitrile (1.0 equiv, 10 mmol) in anhydrous DMF (20 mL).
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Base Addition: Add finely powdered, anhydrous Cs₂CO₃ (1.5 equiv, 15 mmol) to the stirring solution.
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Electrophile Addition: Slowly add ethyl bromoacetate (1.2 equiv, 12 mmol) dropwise at 0 °C to control the initial exotherm.
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Reaction: Warm the reaction to 60 °C and stir for 8–12 hours.
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Self-Validation (Reaction Monitoring): Aliquot 50 µL of the reaction mixture, partition between water and EtOAc, and spot the organic layer on TLC (Hexanes:EtOAc 8:2). The complete disappearance of the secondary amine confirms reaction completion.
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Workup & Purification:
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Cool the mixture to room temperature and quench with ice-cold distilled water (100 mL) to dissolve inorganic salts and force the organic product out of the DMF phase.
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Extract with Ethyl Acetate (3 x 50 mL).
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Critical Step: Wash the combined organic layers with 5% aqueous LiCl solution (3 x 50 mL) or brine to completely remove residual DMF.
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Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purify via flash chromatography (Hexanes:EtOAc gradient) to yield pure Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate.
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Downstream Applications in Drug Development
The strategic value of CAS 117652-36-5 lies in its capacity for divergent synthesis. In medicinal chemistry, the rigidification of flexible amines into saturated heterocycles is a common tactic to improve pharmacokinetic properties and receptor binding affinity.
By subjecting this compound to catalytic hydrogenation (e.g., Pd/C or Raney Ni), the nitrile is reduced to a primary amine. This newly formed nucleophile rapidly undergoes an intramolecular cyclization by attacking the adjacent ethyl ester, expelling ethanol, and forming a 1-(4-methoxyphenyl)piperazin-2-one scaffold. Such piperazinone cores are privileged structures found in numerous factor Xa inhibitors, oxytocin antagonists, and broad-spectrum antimicrobial agents.
References
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Fedotova, A., et al. (2015). Benefits of a Dual Chemical and Physical Activation: Direct Aza-Michael Addition of Anilines Promoted by Solvent Effect under High Pressure. The Journal of Organic Chemistry, 80(20), 10375–10379. Retrieved from[Link]
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Castillo Millán, J., et al. (2016). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. European Journal of Organic Chemistry, 2016(22), 3758-3764. Retrieved from[Link]
